
N,N'-bis(benzylsulfamoyl)methanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(benzylsulfamoyl)methanediamine: is an organic compound characterized by the presence of two benzylsulfamoyl groups attached to a methanediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(benzylsulfamoyl)methanediamine typically involves the reaction of methanediamine with benzylsulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which subsequently reacts with another equivalent of benzylsulfonyl chloride to yield the final product.
Industrial Production Methods: Industrial production of N,N’-bis(benzylsulfamoyl)methanediamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the process include dichloromethane and acetonitrile, and the reaction is typically carried out at room temperature.
Chemical Reactions Analysis
Types of Reactions: N,N’-bis(benzylsulfamoyl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfamoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,N’-bis(benzylsulfamoyl)methanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N’-bis(benzylsulfamoyl)methanediamine involves its interaction with specific molecular targets, such as enzymes. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamide gels.
Methanediamine: The simplest diamine, used in the synthesis of primary amides from amino acids.
Uniqueness: N,N’-bis(benzylsulfamoyl)methanediamine is unique due to the presence of benzylsulfamoyl groups, which impart specific chemical and biological properties. Unlike N,N’-methylenebisacrylamide, which is primarily used in polymer chemistry, N,N’-bis(benzylsulfamoyl)methanediamine has broader applications in medicinal chemistry and enzyme inhibition.
Properties
CAS No. |
63845-60-3 |
|---|---|
Molecular Formula |
C15H20N4O4S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N,N'-bis(benzylsulfamoyl)methanediamine |
InChI |
InChI=1S/C15H20N4O4S2/c20-24(21,16-11-14-7-3-1-4-8-14)18-13-19-25(22,23)17-12-15-9-5-2-6-10-15/h1-10,16-19H,11-13H2 |
InChI Key |
MEOCSGLAJGUIGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCNS(=O)(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



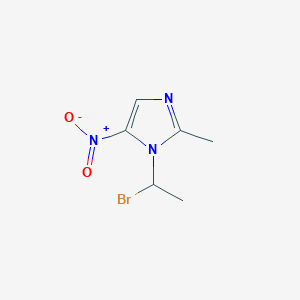
![3-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic Acid](/img/structure/B14500191.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

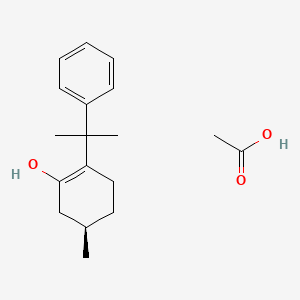
![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
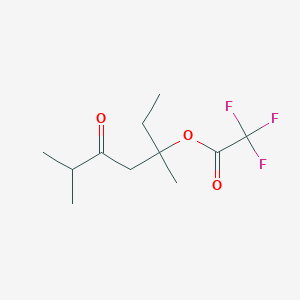
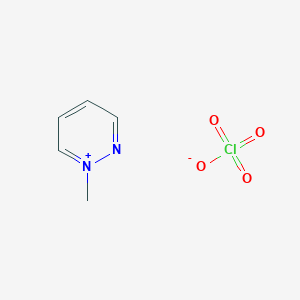

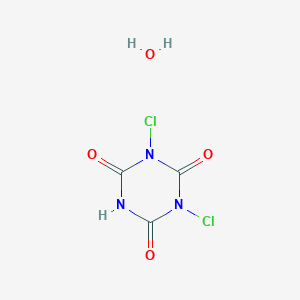
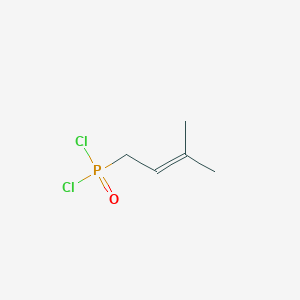

![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)
